(4-Ethylphenyl)(2-methoxyphenyl)methanol is an organic compound characterized by the presence of a methanol group attached to a biphenyl structure, where one phenyl ring is substituted with an ethyl group and the other with a methoxy group. This compound can be represented by the molecular formula and has a molecular weight of approximately 246.31 g/mol. The structural formula highlights the connectivity of the carbon atoms and functional groups, making it a candidate for various
The chemical reactivity of (4-Ethylphenyl)(2-methoxyphenyl)methanol can be analyzed through several types of reactions:
These reactions are mediated by various catalysts and conditions, which can significantly influence the outcome.
Several synthetic pathways can be employed to produce (4-Ethylphenyl)(2-methoxyphenyl)methanol:
These methods may vary in efficiency and yield based on reaction conditions such as temperature, solvent choice, and catalyst presence.
(4-Ethylphenyl)(2-methoxyphenyl)methanol may find applications in:
Interaction studies involving (4-Ethylphenyl)(2-methoxyphenyl)methanol would typically focus on its binding affinity to various biological targets. These studies often employ high-throughput screening methods to evaluate how well the compound interacts with specific proteins or enzymes involved in disease pathways. Computational predictions using software like PASS (Prediction of Activity Spectra for Substances) can help identify potential interactions and guide experimental validation .
Several compounds share structural similarities with (4-Ethylphenyl)(2-methoxyphenyl)methanol. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Ethylphenol | Ethyl-substituted phenol | Commonly used as an antiseptic and preservative. |
| 2-Methoxyphenol | Methoxy-substituted phenol | Exhibits antioxidant properties. |
| (4-Methylphenyl)(2-methoxyphenyl)methanol | Similar biphenolic structure with methyl group | Potentially different pharmacological profiles due to methyl substitution. |
| 4-(Trifluoromethyl)phenol | Fluorinated phenol derivative | Known for its herbicidal properties. |
The uniqueness of (4-Ethylphenyl)(2-methoxyphenyl)methanol lies in its specific combination of ethyl and methoxy substituents on the biphenolic framework, which may confer distinct biological activities compared to its analogs.
The IUPAC name (4-ethylphenyl)(2-methoxyphenyl)methanol derives from its substituents:
Molecular Formula: $$ \text{C}{16}\text{H}{18}\text{O}_2 $$
Molecular Weight: 242.31 g/mol (calculated from atomic masses).
SMILES Notation: $$ \text{CCC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O} $$ .
The methoxy group’s electron-donating nature and the ethyl group’s hydrophobic character create a unique electronic landscape, influencing solubility and reactivity.
While no direct crystallographic data exists for this compound, X-ray diffraction studies of analogous diarylmethanols reveal key trends:
The dihedral angle between the two aromatic rings is critical for molecular packing and intermolecular interactions. In related structures, steric hindrance from the ethyl and methoxy groups often leads to non-planar configurations, reducing π-π stacking efficiency.
Density functional theory (DFT) calculations on similar compounds suggest:
Conformational Flexibility:
The table below contrasts key properties of (4-ethylphenyl)(2-methoxyphenyl)methanol with structurally similar compounds:
Key Observations: